N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4S/c22-13-4-1-2-5-14(13)23-16(28)12-27-20(29)18-19(17(25-27)15-6-3-9-31-15)32-21(24-18)26-7-10-30-11-8-26/h1-6,9H,7-8,10-12H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPOJUYXQXMPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a fluorophenyl group, a furan moiety, and a morpholino-thiazole framework, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell signaling pathways. This is significant for cancer therapeutics where kinase dysregulation is prevalent.
- Antioxidant Properties : The presence of the furan ring may contribute to antioxidant activities, helping to mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives of thiazole compounds have shown promise in reducing inflammation, which could be relevant for treating chronic inflammatory diseases.
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Case Studies
- Cancer Research : In a study involving various cancer cell lines, this compound demonstrated potent anti-cancer activity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
- Neuroprotection : Another case study indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
- Inflammation Model : In vivo studies using animal models showed that the compound effectively reduced symptoms associated with inflammatory diseases, providing a basis for further clinical investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
- Compound 16c (): Features a pyrimido[4,5-d][1,3]oxazin-1(4H)-yl core with a 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl substituent. Unlike the target compound, it lacks the thiazolo[4,5-d]pyridazinone scaffold but shares a morpholino-like piperazine group. HPLC purity of 99.34% and retention time of 9.37 minutes suggest high stability under analytical conditions .
- Compound EP3222620B1 (): Contains a quinolin-6-yl acetamide backbone with tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene substituents. Its molecular weight (MS(M+1):524) is comparable to the target compound, implying similar pharmacokinetic profiles .
Morpholino-Containing Analogs
- EP 4 374 877 A2 (): Includes a morpholin-4-yl-ethoxy group in a pyrrolo[1,2-b]pyridazine-carboxamide structure. The presence of morpholine enhances solubility, a trait likely shared with the target compound due to its 2-morpholino substituent .
Acetamide-Linked Derivatives
- N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Shares the acetamide linker but incorporates a quinoline core. The fluorine and furan substitutions in the target compound may confer distinct electronic and steric properties, influencing receptor binding .
Physicochemical and Analytical Data Comparison
Research Implications and Gaps
- Synthetic Challenges: The target compound’s thiazolo[4,5-d]pyridazinone core likely requires precise cyclization conditions, as seen in tert-butyl carbamate intermediates () .
- Analytical Limitations : Absence of HPLC or MS data for the target compound highlights a need for further characterization.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Answer : Synthesis involves multi-step organic reactions, including:
- Cyclization : Formation of the thiazolo[4,5-d]pyridazine core via phosphorus pentasulfide-mediated reactions under controlled temperature (80–100°C) .
- Amidation : Coupling of the fluorophenyl group using chloroacetyl chloride or similar acylating agents in anhydrous conditions .
- Morpholino incorporation : Nucleophilic substitution or Mitsunobu reactions to introduce the morpholine moiety .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Answer : Use orthogonal analytical methods:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, morpholine protons at δ 3.5–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~467.5 g/mol) .
- X-ray crystallography (if crystals form): Resolves 3D conformation of the thiazolo-pyridazine core .
Q. What biological targets or pathways are associated with this compound?
- Answer : Preliminary studies on analogs suggest:
- Kinase inhibition : Potential interaction with MAPK or PI3K pathways due to the morpholino group’s affinity for ATP-binding pockets .
- Anti-inflammatory activity : Modulation of COX-2 or NF-κB signaling in cell-based assays (IC₅₀ values in the µM range) .
- Apoptosis induction : Caspase-3/7 activation observed in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity assays?
- Answer : Contradictions may arise from assay conditions or impurity profiles. Strategies include:
- Orthogonal assays : Compare results from fluorescence-based vs. luminescence-based kinase assays to rule out interference from the compound’s autofluorescence .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) affects activity .
- Batch-to-batch analysis : Ensure purity (>98% by HPLC) and confirm absence of residual solvents (e.g., DMF) that may inhibit biological targets .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Answer : Address poor solubility (<10 µg/mL in PBS) and metabolic instability:
- Prodrug design : Introduce phosphate or ester groups at the acetamide moiety to enhance solubility .
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve bioavailability .
- Metabolic shielding : Replace the furan ring with bioisosteres (e.g., thiophene) to reduce CYP3A4-mediated oxidation .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Answer : Systematic modifications include:
- Fluorophenyl substitution : Compare 2-fluoro vs. 4-fluoro analogs to assess steric/electronic effects on target binding .
- Morpholino replacement : Test piperidine or thiomorpholine analogs to evaluate ring size and polarity impacts .
- Thiazolo-pyridazine core variation : Explore oxadiazole or triazolo replacements to modulate rigidity and π-π stacking .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across cell lines?
- Answer : Discrepancies may stem from:
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells have divergent signaling pathways .
- Assay endpoints : MTT vs. ATP-based viability assays may yield different sensitivities due to compound interference with tetrazolium salts .
- Solution : Normalize data to positive controls (e.g., doxorubicin) and use multiplex assays (e.g., Caspase-Glo + CellTiter-Glo) .
Methodological Recommendations
Q. What in silico tools predict binding modes for target identification?
- Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with:
- Kinases : PDB IDs 3L83 (PI3Kγ) or 2JDO (MAPK14) for homology modeling .
- COX-2 : Template-based docking using PDB 5KIR to assess NSAID-like binding .
Q. How to validate off-target effects in phenotypic screening?
- Answer : Combine:
- CRISPR-Cas9 knockouts : Validate target specificity by deleting suspected kinases (e.g., AKT1) and retesting activity .
- Phosphoproteomics : SILAC-based mass spectrometry to map phosphorylation changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
